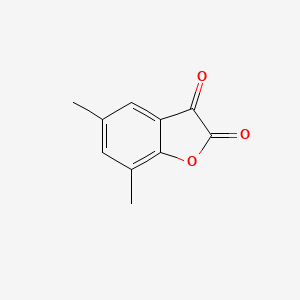

5,7-Dimethylbenzofuran-2,3-dione

説明

5,7-Dimethylbenzofuran-2,3-dione is a bicyclic aromatic compound featuring a benzofuran core substituted with methyl groups at positions 5 and 7 and two ketone groups at positions 2 and 2. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The compound’s reactivity and biological activity are influenced by the electron-withdrawing dione moiety and the electron-donating methyl substituents.

特性

分子式 |

C10H8O3 |

|---|---|

分子量 |

176.17 g/mol |

IUPAC名 |

5,7-dimethyl-1-benzofuran-2,3-dione |

InChI |

InChI=1S/C10H8O3/c1-5-3-6(2)9-7(4-5)8(11)10(12)13-9/h3-4H,1-2H3 |

InChIキー |

UGAZSISCZGCMMV-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C2C(=C1)C(=O)C(=O)O2)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethylbenzofuran-2,3-dione can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be employed to construct complex benzofuran derivatives . This method is advantageous due to its high yield and fewer side reactions.

Industrial Production Methods

In industrial settings, the production of 5,7-Dimethylbenzofuran-2,3-dione may involve large-scale synthesis techniques that ensure high purity and yield. The use of advanced technologies such as microwave-assisted synthesis (MWI) can enhance the efficiency of the production process .

化学反応の分析

Types of Reactions

5,7-Dimethylbenzofuran-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize 5,7-Dimethylbenzofuran-2,3-dione.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound.

Substitution: Various nucleophiles can be used in substitution reactions to introduce different functional groups into the benzofuran ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2,3-dione derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

科学的研究の応用

5,7-Dimethylbenzofuran-2,3-dione has numerous applications in scientific research:

作用機序

The mechanism of action of 5,7-Dimethylbenzofuran-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes and proteins, leading to their antimicrobial and anticancer effects . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

類似化合物との比較

Comparison with Structurally Related Compounds

Structural Analogues: Substituent Position and Electronic Effects

4,7-Dimethylbenzofuran-2,3-dione (CAS: 31297-30-0)

This positional isomer of the target compound differs only in the placement of the methyl groups (positions 4 and 7 instead of 5 and 7). Such isomerism can significantly alter electronic distribution and steric interactions. For example:

- Lipophilicity : Methyl substituents at positions 4 and 7 may reduce solubility compared to the 5,7-isomer due to differences in molecular symmetry and packing efficiency.

- Reactivity : The 4,7-substitution pattern may stabilize the dione moiety differently, affecting its participation in nucleophilic reactions or coordination chemistry .

Piperazine-2,3-dione Derivatives

Piperazine-2,3-diones (e.g., 1,4-disubstituted derivatives) share the dione motif but lack the aromatic benzofuran core. Key comparisons include:

- Biological Activity : Piperazine-2,3-dione derivatives exhibit anthelmintic activity against Enterobius vermicularis and Fasciola hepatica, with improved lipophilicity (ClogP values 0.83–1.95) compared to unmodified piperazine .

- In contrast, the rigid benzofuran core of 5,7-dimethylbenzofuran-2,3-dione may limit binding modes but improve metabolic stability .

Indolin-2,3-dione Derivatives

Indolin-2,3-diones (isatin analogs) feature a fused bicyclic system with a dione moiety. Unlike benzofuran-diones, these compounds exhibit distinct receptor-binding profiles:

- Receptor Affinity : Indolin-2,3-diones show high selectivity for σ2 receptors (e.g., Kis2 = 42 nM) but low σ1 affinity (Kis1 > 3000 nM). This contrasts with benzoxazolone derivatives, which favor σ1 receptors, suggesting that the additional carbonyl group in indolin-diones disrupts σ1 interactions .

Functional Group Influence on Pharmacological Properties

*Inferred from structural similarity to benzoxazolone derivatives with σ receptor activity .

Key Research Findings

Scaffold Rigidity vs. Flexibility : The rigid benzofuran core may improve metabolic stability but limit target engagement compared to flexible piperazine-diones.

Receptor Selectivity : Unlike indolin-diones, benzofuran-diones lack the additional carbonyl group linked to σ2 selectivity, suggesting divergent therapeutic applications .

生物活性

5,7-Dimethylbenzofuran-2,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

5,7-Dimethylbenzofuran-2,3-dione belongs to the benzofuran family, characterized by a fused benzene and furan ring structure. The presence of methyl groups at the 5 and 7 positions enhances its stability and reactivity, contributing to its biological activity.

Biological Activities

Antibacterial Activity : Research indicates that 5,7-Dimethylbenzofuran-2,3-dione exhibits significant antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics.

Antiviral Activity : The compound also demonstrates antiviral effects. Studies suggest that it can interfere with viral replication processes, thereby reducing the viral load in infected cells.

Anticancer Properties : One of the most promising aspects of 5,7-Dimethylbenzofuran-2,3-dione is its anticancer activity. It has been observed to induce apoptosis in cancer cells through multiple pathways, including the inhibition of specific oncogenic signaling pathways .

The biological activities of 5,7-Dimethylbenzofuran-2,3-dione can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound inhibits several enzymes involved in critical cellular processes. For example, it has been shown to inhibit topoisomerases and kinases that are essential for DNA replication and cell division.

- Reactive Oxygen Species (ROS) Modulation : It modulates ROS levels within cells, leading to oxidative stress that can trigger apoptosis in cancer cells while sparing normal cells .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 5,7-Dimethylbenzofuran-2,3-dione | Antibacterial, antiviral, anticancer | Methyl substitutions enhance stability |

| Benzofuran | Antitumor, anti-inflammatory | Parent compound with broader applications |

| Coumarin | Anticoagulant | Known for its anticoagulant properties |

Case Studies

- Anticancer Efficacy : A study demonstrated that 5,7-Dimethylbenzofuran-2,3-dione significantly reduced tumor growth in xenograft models of breast cancer. The compound was administered at varying doses (10 mg/kg to 50 mg/kg), showing dose-dependent efficacy in tumor size reduction .

- Antibacterial Testing : In vitro studies using agar diffusion methods revealed that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 32 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。